2-bromo-N-1,3-thiazol-2-ylacetamide

Catalog No.
S665636
CAS No.
73326-20-2
M.F
C5H5BrN2OS
M. Wt
221.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-1,3-thiazol-2-ylacetamide

CAS Number

73326-20-2

Product Name

2-bromo-N-1,3-thiazol-2-ylacetamide

IUPAC Name

2-bromo-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

InChI

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9)

InChI Key

AACUYXPCLUSFMI-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)CBr

Canonical SMILES

C1=CSC(=N1)NC(=O)CBr

The exact mass of the compound 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-bromo-N-1,3-thiazol-2-ylacetamide (CAS 73326-20-2) is a highly reactive, bifunctional building block featuring a 2-aminothiazole core linked to an alpha-bromoamide moiety. In pharmaceutical and agrochemical procurement, it is primarily sourced as a premium alkylating agent for the synthesis of complex thiazole-containing therapeutics, including kinase inhibitors, TRP channel modulators, and anti-infective agents. Its core value proposition lies in its superior electrophilicity; the bromo-substituent acts as an excellent leaving group, enabling highly efficient nucleophilic substitution (SN2) reactions under mild conditions that preserve sensitive molecular scaffolds[1].

A common procurement misstep is substituting this compound with the cheaper 2-chloro-N-(thiazol-2-yl)acetamide or attempting in-house synthesis from 2-aminothiazole. The chloro-analog possesses a significantly poorer leaving group (conjugate acid pKa ~ -6.0 vs -9.0 for bromide), which necessitates harsh reflux conditions, prolonged reaction times, and stronger bases to achieve acceptable conversions[1]. This often leads to substrate degradation, lower overall yields, and difficult purification. Conversely, in-house synthesis from 2-aminothiazole requires handling highly toxic and corrosive bromoacetyl bromide. Procuring the pre-formed bromo-derivative ensures immediate processability, higher coupling efficiency, and safer manufacturing workflows.

Superior Leaving Group Kinetics in SN2 Alkylations

In comparative alkylation studies, bromoacetamide derivatives consistently outperform their chloroacetamide counterparts due to the superior leaving group ability of the bromide ion. The substitution of 2-bromo-N-1,3-thiazol-2-ylacetamide with nucleophiles (such as thiols or amines) typically reaches completion rapidly at mild temperatures. In contrast, the chloro-analog often requires prolonged heating to achieve comparable conversion, frequently plateauing at lower yields due to competing side reactions [1].

Evidence DimensionReaction time and yield in SN2 coupling
Target Compound DataRapid conversion at mild temperatures (e.g., 25-50 °C), typically yielding >80%
Comparator Or Baseline2-chloro-N-(thiazol-2-yl)acetamide (requires prolonged heating, often yielding 45-65%)
Quantified DifferenceSignificant reduction in reaction time and a ~20-35% increase in isolated yield under milder conditions
ConditionsAlkylation of heteroaryl thiols or amines using mild bases

Procuring the bromo-derivative directly accelerates synthesis cycles and improves overall yield, especially when coupling with sterically hindered nucleophiles.

Elimination of Hazardous Precursor Handling

Synthesizing 2-bromo-N-1,3-thiazol-2-ylacetamide in-house requires the reaction of 2-aminothiazole with bromoacetyl bromide—a highly corrosive, moisture-sensitive, and toxic reagent. This step is strongly exothermic and prone to side reactions, typically resulting in a 15–25% yield loss during isolation and purification . By procuring the pre-formed, high-purity (>95%) bromo-derivative, manufacturers bypass this hazardous synthetic bottleneck, ensuring reproducible downstream performance and reducing waste disposal costs.

Evidence DimensionProcess safety and step-economy
Target Compound DataReady-to-use building block (>95% purity)
Comparator Or BaselineIn-situ synthesis using 2-aminothiazole and bromoacetyl bromide
Quantified DifferenceEliminates 1 highly hazardous synthetic step and avoids a 15-25% isolation yield loss
ConditionsBench-scale or pilot-scale synthesis of thiazole-containing APIs

Purchasing the pre-formed building block streamlines the supply chain, improves batch-to-batch reproducibility, and eliminates the need for specialized handling of corrosive acyl bromides.

Chemoselectivity in Late-Stage Functionalization

The high electrophilicity of the alpha-bromo group allows for selective alkylation of target nucleophiles without the need for harsh bases. When using the chloro-analog, the required stronger bases or prolonged heating can lead to base-catalyzed degradation, hydrolysis of the amide bond, or unwanted alkylation at the thiazole ring nitrogen, reducing the yield of the desired product by 10-30% [1]. The bromo-derivative can be coupled using mild bases (like K2CO3 or Et3N), preserving the integrity of complex, sensitive scaffolds.

Evidence DimensionSubstrate preservation and chemoselectivity
Target Compound DataEnables coupling with mild bases, preserving sensitive functional groups
Comparator Or Baseline2-chloro-N-(thiazol-2-yl)acetamide (requires stronger bases/heat, causing 10-30% degradation)
Quantified DifferencePrevents 10-30% loss of sensitive substrates due to harsh reaction conditions
ConditionsLate-stage functionalization of complex APIs containing base-sensitive moieties

For late-stage functionalization or complex API synthesis, the bromo-derivative ensures higher chemoselectivity and fewer purification bottlenecks.

Synthesis of Thiazole-Bearing Kinase Inhibitors

Ideal for appending the N-(thiazol-2-yl)acetamide pharmacophore to complex kinase inhibitor scaffolds where mild coupling conditions are required to preserve sensitive functional groups [1].

Preparation of Anti-Infective Agents

Used extensively in the synthesis of novel antibacterial and antifungal agents (e.g., substituted 2-thio-diarylimidazoles) where the bromo-leaving group ensures rapid and complete alkylation of heteroaryl thiols without degrading the core structure [2].

Development of TRP Channel Modulators

The compound serves as a critical, high-yielding precursor for synthesizing transient receptor potential (TRP) channel antagonists, where the thiazole-acetamide motif is essential for target binding and must be installed efficiently [3].

XLogP3

1.6

Other CAS

73326-20-2

Wikipedia

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

Dates

Last modified: 08-15-2023

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